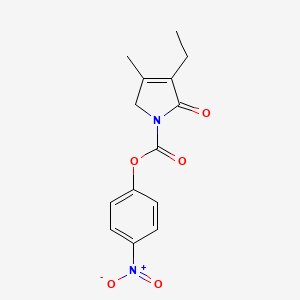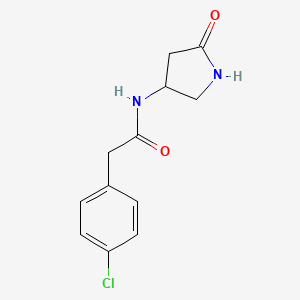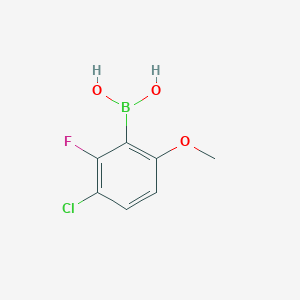
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid, also known as CFMBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CFMBA is a white to off-white powder that is soluble in organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid can be achieved through a Suzuki coupling reaction between 3-chloro-2-fluoro-6-methoxyphenylboronic acid and an appropriate aryl halide.
Starting Materials
3-chloro-2-fluoro-6-methoxyphenylboronic acid, An appropriate aryl halide (e.g. 4-bromoanisole), Palladium catalyst (e.g. Pd(PPh3)4), Base (e.g. potassium carbonate), Solvent (e.g. DMF)
Reaction
Dissolve 3-chloro-2-fluoro-6-methoxyphenylboronic acid (1.0 equiv), the aryl halide (1.2 equiv), and potassium carbonate (2.0 equiv) in DMF., Add the palladium catalyst (0.1 equiv) to the reaction mixture., Heat the reaction mixture at 100-120°C for several hours under an inert atmosphere., Cool the reaction mixture to room temperature and filter off the solids., Wash the solids with water and dry under vacuum to obtain the desired product, (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid.
Mechanism Of Action
The mechanism of action of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme.
Biochemical And Physiological Effects
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function.
However, (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous environments. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid. One area of interest is the development of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid's mechanism of action and its interactions with enzymes. Additionally, there is potential for the development of new synthetic methods for (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid that could improve its properties and make it more useful for a wider range of applications.
Scientific Research Applications
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs targeting these enzymes.
properties
IUPAC Name |
(3-chloro-2-fluoro-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKLISWZGCCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid | |
CAS RN |
2468229-20-9 |
Source


|
| Record name | (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
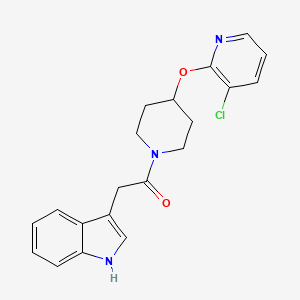
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)


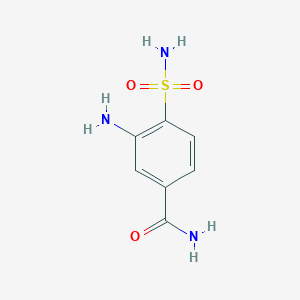

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2790963.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)
